2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
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Description
2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications
Beta3 Adrenergic Receptor Agonism
Tetrahydroisoquinoline derivatives, including compounds structurally related to 2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, have been examined for their potential as human beta3 adrenergic receptor agonists. These compounds have shown significant selectivity and potency, indicating their potential for therapeutic applications targeting the beta3 adrenergic receptor, with implications in treating conditions such as diabetes and obesity (Parmee et al., 2000).
Antimicrobial Activity
A series of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, inspired by the structure of tetrahydroisoquinoline derivatives, were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis. The study revealed that certain compounds exhibited significant antimicrobial activity, suggesting the potential of tetrahydroisoquinoline derivatives in antimicrobial therapy (Ghorab et al., 2017).
Antitumor Activity
Novel tetrahydroquinoline derivatives bearing the benzenesulfonamide moiety, similar to the core structure of this compound, have been synthesized and evaluated for their in vitro antitumor activity. Some compounds in this series showed potency and efficacy exceeding that of Doxorubicin, a commonly used chemotherapy drug, highlighting their potential as new antitumor agents (Alqasoumi et al., 2010).
Human Carbonic Anhydrases Inhibition
Isoquinolinesulfonamides, structurally related to this compound, have been found to inhibit human carbonic anhydrases (hCAs) and display selectivity toward therapeutically relevant isozymes. This property makes them candidates for the design of selective inhibitors for druggable isoforms such as the cancer-associated hCA IX and neuronal hCA VII, offering potential therapeutic applications in oncology and neurology (Mader et al., 2011).
Properties
IUPAC Name |
2,5-dimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-20(23)22-10-9-14-5-6-16(11-15(14)13-22)21-28(24,25)19-12-17(26-2)7-8-18(19)27-3/h5-8,11-12,21H,4,9-10,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKXEUCGKKCRET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.